1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde
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Overview
Description
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde is an organic compound belonging to the dibenzofuran family Dibenzofurans are polycyclic aromatic compounds with a furan ring fused to two benzene rings This specific compound is characterized by the presence of two methyl groups at positions 1 and 4, and an aldehyde group at position 2 on the dibenzofuran skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where a formylation reaction is carried out using dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . This method is efficient and yields the desired aldehyde group at the 2-position of the dibenzofuran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction remains a preferred method due to its simplicity and effectiveness. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid.
Reduction: 1,4-Dimethyldibenzo[b,d]furan-2-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . Additionally, the aromatic structure of the compound allows it to participate in π-π interactions with other aromatic molecules, influencing its binding affinity and specificity .
Comparison with Similar Compounds
1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde can be compared with other dibenzofuran derivatives:
2-Methoxydibenzo[b,d]furan-1-carbaldehyde: Similar structure but with a methoxy group at position 2 instead of an aldehyde group.
2-Methoxydibenzo[b,d]furan-3-carbaldehyde: Similar structure but with the aldehyde group at position 3.
Furan-2-carbaldehyde: A simpler structure with only a furan ring and an aldehyde group.
Properties
CAS No. |
23002-98-4 |
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Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
1,4-dimethyldibenzofuran-2-carbaldehyde |
InChI |
InChI=1S/C15H12O2/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3 |
InChI Key |
KSPHHMOUMFMGMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1OC3=CC=CC=C32)C)C=O |
Origin of Product |
United States |
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